1-ethyl-4-hydroxy-2-oxo-N'-(phenylacetyl)-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE is a complex organic compound with the molecular formula C20H19N3O4 and a molecular weight of 365.392 g/mol . This compound is part of a class of quinoline derivatives known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of anthranilic acid derivatives.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the quinoline derivative with phenylacetyl hydrazine under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-HEXADECANOYL-HYDRAZIDE
- 1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-TETRADECANOYL-HYDRAZIDE
- 1-ETHYL-4-HO-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-HEXANOYL-HYDRAZIDE
Uniqueness
1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID N’-PHENYLACETYL-HYDRAZIDE is unique due to its specific hydrazide moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N'-(2-phenylacetyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H19N3O4/c1-2-23-15-11-7-6-10-14(15)18(25)17(20(23)27)19(26)22-21-16(24)12-13-8-4-3-5-9-13/h3-11,25H,2,12H2,1H3,(H,21,24)(H,22,26) |
InChI Key |
RTHSCWTXGLEJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CC3=CC=CC=C3)O |
Origin of Product |
United States |
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